1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 318234-24-1
VCID: VC2023148
InChI: InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
SMILES: CN1C(=O)C=C(N1)CSC2=CC=CC=C2
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

CAS No.: 318234-24-1

Cat. No.: VC2023148

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol - 318234-24-1

Specification

CAS No. 318234-24-1
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Standard InChI Key WIXFROLPJKVZHV-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N1)CSC2=CC=CC=C2
Canonical SMILES CN1C(=O)C=C(N1)CSC2=CC=CC=C2

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Properties

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol possesses specific chemical properties that define its behavior in various environments. Table 1 summarizes the key chemical parameters of this compound.

Table 1: Chemical Properties of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

PropertyValue
CAS Number318234-24-1
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
IUPAC Name2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one
Standard InChIInChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Standard InChIKeyWIXFROLPJKVZHV-UHFFFAOYSA-N
SMILESCN1C(=O)C=C(N1)CSC2=CC=CC=C2
PubChem Compound ID5153070

Structural Features

The molecular architecture of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol consists of a pyrazole core with specific functional group attachments. The pyrazole ring is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms . The compound has distinct positional substitutions:

  • Position 1: Substituted with a methyl group (-CH3)

  • Position 3: Features a phenylsulfanyl methyl group (-CH2-S-C6H5)

  • Position 5: Contains a hydroxyl group (-OH)

Comparative Analysis with Related Compounds

Understanding 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol in relation to structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogues

Several pyrazole derivatives share structural similarities with 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol:

Table 2: Comparison of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol with Related Compounds

CompoundMolecular FormulaKey Structural Difference
1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-olC11H12N2OSPhenylsulfanyl group at position 4 instead of position 3 methyl; additional methyl group at position 3
1-methyl-3-phenyl-1H-pyrazol-5-olC10H10N2ODirect phenyl attachment at position 3 instead of phenylsulfanyl methyl group
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanolC11H12N2OHydroxymethyl group at position 5 instead of hydroxyl group
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olC5H5F3N2OTrifluoromethyl group at position 3 instead of phenylsulfanyl methyl group

Comparative Properties

Crystallographic studies of related compounds like 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol have revealed important structural features, including dihedral angles between aromatic rings and intermolecular hydrogen bonding patterns that contribute to crystal network formation . These properties provide insights into how 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol might behave in various environments.

The difference in substitution patterns between these compounds significantly affects their physicochemical properties and biological activities. For instance, compounds with trifluoromethyl substitutions often display enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts .

Future Research Directions

Based on current knowledge of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol and related compounds, several promising research directions emerge:

  • Development of optimized synthesis protocols specific to this compound

  • Comprehensive assessment of its biological activities through in vitro and in vivo studies

  • Investigation of structure-activity relationships through systematic modification of substituents

  • Exploration of potential applications in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents

  • Studies on the mechanism of action at the molecular level

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